An In-depth Technical Guide to the Synthesis and Characterization of 6-(1H-imidazol-1-yl)nicotinic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-(1H-imidazol-1-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(1H-imidazol-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide combines established synthetic methodologies for analogous compounds with predicted characterization data to serve as a valuable resource for researchers.
Physicochemical Properties
A summary of the key physicochemical properties for 6-(1H-imidazol-1-yl)nicotinic acid is presented in Table 1.
Table 1: Physicochemical Properties of 6-(1H-imidazol-1-yl)nicotinic acid
| Property | Value | Source |
| CAS Number | 216955-75-8 | [1] |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | Predicted to be a solid | |
| Melting Point | Not reported in the literature | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. |
Synthesis Methodology
The primary and most direct route for the synthesis of 6-(1H-imidazol-1-yl)nicotinic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from the 6-position of a nicotinic acid derivative by imidazole. The most common and cost-effective starting material for this reaction is 6-chloronicotinic acid.
Proposed Synthetic Scheme
The reaction proceeds by the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electron-deficient carbon atom at the 6-position of the pyridine ring of 6-chloronicotinic acid. A base is used to facilitate the reaction by deprotonating the imidazole and neutralizing the liberated HCl.
Caption: Proposed synthesis of 6-(1H-imidazol-1-yl)nicotinic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar SNAr reactions involving 6-halopyridines. Researchers should optimize the conditions based on their specific laboratory setup and analytical monitoring.
Materials:
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6-Chloronicotinic acid
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Imidazole
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Hydrochloric acid (HCl), 1M solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloronicotinic acid (1.0 equivalent), imidazole (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
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Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.
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Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 16-24 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into cold water.
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Acidify the aqueous solution to a pH of approximately 3-4 with 1M HCl. This will protonate the carboxylic acid, causing it to precipitate.
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Collect the precipitate by vacuum filtration and wash with cold water.
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If a precipitate does not form, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford pure 6-(1H-imidazol-1-yl)nicotinic acid.
Caption: General experimental workflow for the synthesis and purification.
Characterization of 6-(1H-imidazol-1-yl)nicotinic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~9.1 | s | 1H | Imidazole C2-H |
| ~8.8 | d | 1H | Pyridine C2-H |
| ~8.2 | dd | 1H | Pyridine C4-H |
| ~7.8 | s | 1H | Imidazole C5-H |
| ~7.6 | d | 1H | Pyridine C5-H |
| ~7.1 | s | 1H | Imidazole C4-H |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~152 | Pyridine C6 |
| ~150 | Pyridine C2 |
| ~140 | Pyridine C4 |
| ~138 | Imidazole C2 |
| ~130 | Imidazole C5 |
| ~125 | Pyridine C3 |
| ~118 | Imidazole C4 |
| ~110 | Pyridine C5 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1300 | Medium | C-N stretching |
| 1250-1000 | Medium | In-plane C-H bending |
| 900-650 | Medium-Strong | Out-of-plane C-H bending |
Mass Spectrometry (MS)
For electrospray ionization (ESI) mass spectrometry, the following ions would be expected:
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Positive Ion Mode: [M+H]⁺ at m/z = 190.06
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Negative Ion Mode: [M-H]⁻ at m/z = 188.05
Safety Information
6-(1H-imidazol-1-yl)nicotinic acid is classified as having acute oral toxicity (Category 4). Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of 6-(1H-imidazol-1-yl)nicotinic acid. While a specific, published experimental protocol and characterization data are lacking, the proposed SNAr methodology is a robust and reliable approach. The predicted spectroscopic data serves as a useful reference for researchers to confirm the identity and purity of the synthesized compound. Further experimental work is required to validate these predictions and to explore the biological activities of this molecule.
